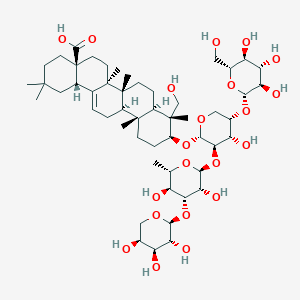
Salzmannianoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salzmannianoside B is a triterpenoid saponin that is the tetrasaccharide derivative of hederagenin. Isolated from Serjania salzmanniana, it exhibits antifungal and molluscicidal activities. It has a role as an antifungal agent, a molluscicide and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a hydroxy monocarboxylic acid and a tetrasaccharide derivative. It derives from a hederagenin.
Aplicaciones Científicas De Investigación
Antifungal and Molluscicidal Properties
Salzmannianoside B, a novel saponin isolated from Serjania salzmanniana, has demonstrated molluscicidal activity, causing significant mortality in Biomphalaria alexandrina, a vector of Schistosoma mansoni. Additionally, it exhibits antifungal properties, effective against Cryptococcus neoformans and Candida albicans (Ekabo et al., 1996).
Antioxidant and Anti-inflammatory Effects
Studies have shown that salvianolic acid B (a compound similar to this compound) exerts protective effects against oxidative stress-induced damage in endothelial cells. It achieves this by modulating oxidative stress and inflammatory pathways, thus preventing endothelial apoptosis (Yang et al., 2018).
Cardioprotective Properties
Salvianolic acid B has been found to inhibit myocardial fibrosis by regulating the TGF-β1/Smad signaling pathway, suggesting potential for heart disease treatments (Gao et al., 2019).
Neuroprotective Potential
In the context of brain injuries, salvianolic acid B has shown promise in reducing ischemia-reperfusion-induced brain injury by enhancing antioxidant enzyme activities and scavenging free radicals (Chen et al., 2000).
Antidepressant-like Effects
Research indicates that salvianolic acid B has antidepressant-like effects, demonstrated in animal models through reduced immobility in forced swim and tail suspension tests, without affecting locomotor activity (Feng et al., 2012).
Anti-Obesity Activity
Salvianolic acid B has been shown to attenuate body weight gain in high-fat diet-induced obese mice, potentially through modulation of gut microbiota and the LPS/TLR4 signaling pathway (Li et al., 2020).
Anti-Apoptotic Effects in Endothelial Cells
It inhibits hydrogen peroxide-induced apoptosis in endothelial cells, mainly through the PI3K/Akt signaling pathway (Liu et al., 2007).
Protective Role in Oxidative Damage
Salvianolic acid B has broad pharmacological effects against oxidative damage, including anti-inflammatory, anti-apoptotic, and anti-fibrotic effects, and promotes stem cell proliferation and differentiation (Xiao et al., 2020).
Hepatoprotective Effects
It attenuates hepatocyte apoptosis and hepatic injury, balancing expression of Bcl-2 family members and inhibiting activated Caspase-3 (Yan et al., 2010).
Enhancing Angiogenesis
Salvianolic acid B enhances angiogenic processes in endothelial cells, up-regulating gene expression of VEGF and its receptors (Lay et al., 2003).
Effect on Pulmonary Fibrosis
It inhibits myofibroblast transdifferentiation in experimental pulmonary fibrosis, potentially via up-regulation of Nrf2 (Liu et al., 2018).
Propiedades
Fórmula molecular |
C52H84O21 |
|---|---|
Peso molecular |
1045.2 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C52H84O21/c1-23-32(56)40(72-42-37(61)33(57)26(55)20-66-42)39(63)44(68-23)73-41-35(59)28(70-43-38(62)36(60)34(58)27(19-53)69-43)21-67-45(41)71-31-11-12-48(4)29(49(31,5)22-54)10-13-51(7)30(48)9-8-24-25-18-47(2,3)14-16-52(25,46(64)65)17-15-50(24,51)6/h8,23,25-45,53-63H,9-22H2,1-7H3,(H,64,65)/t23-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |
Clave InChI |
YEIXSARWQBTGKU-IQEICKHKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(CO9)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



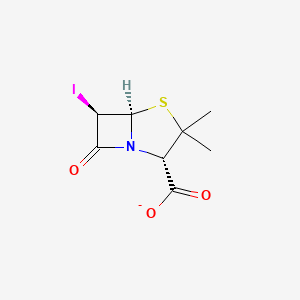
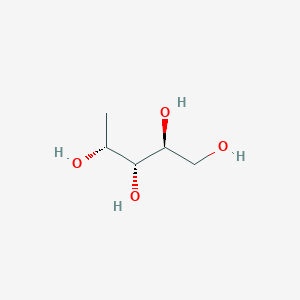
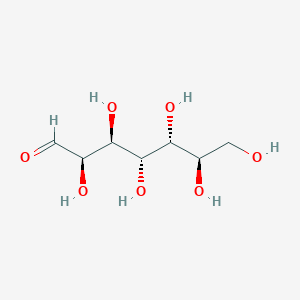

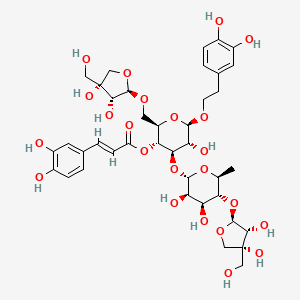
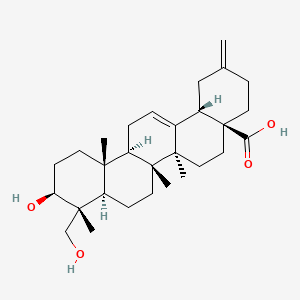
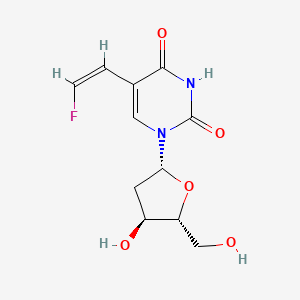
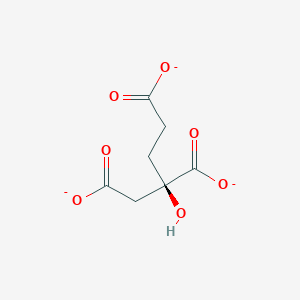
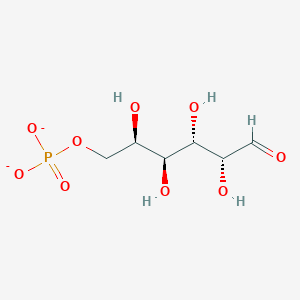
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
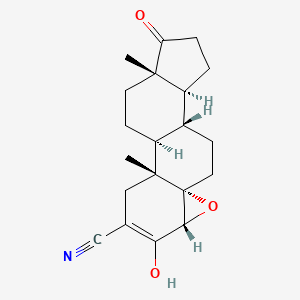
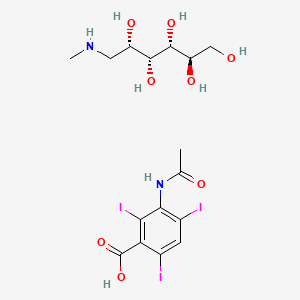
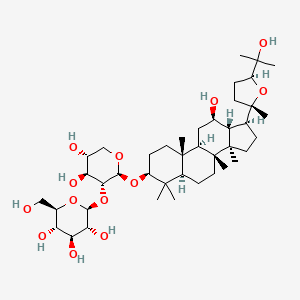
![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)